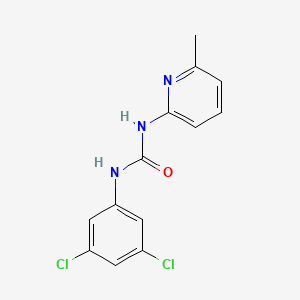
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used to control the growth of weeds in agriculture. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. The chemical structure of Diuron is shown in Figure 1.
Wirkmechanismus
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By binding to this protein, this compound prevents the transfer of electrons from the reaction center to the electron acceptor, effectively blocking photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and interference with the synthesis of nucleic acids and proteins. In addition, this compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is its effectiveness against a wide range of weeds. It is also relatively inexpensive and easy to apply. However, this compound can have negative effects on non-target organisms, including aquatic organisms and beneficial insects. In addition, there is some concern about the potential for resistance to develop in weeds over time.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future to further our understanding of N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications. These include:
1. Developing new formulations of this compound that are less toxic to non-target organisms.
2. Investigating the potential for resistance to develop in weeds and developing strategies to prevent or manage resistance.
3. Studying the effects of this compound on soil microorganisms and the potential for soil degradation.
4. Exploring the potential for this compound to be used in combination with other herbicides to improve weed control.
5. Investigating the potential for this compound to be used in combination with other agricultural practices, such as crop rotation and cover cropping, to improve overall weed management.
Conclusion:
This compound is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While this compound is effective against a wide range of weeds, there are concerns about its potential negative effects on non-target organisms and the potential for resistance to develop over time. There are several areas of research that could be pursued in the future to further our understanding of this compound and its potential applications.
Synthesemethoden
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized by reacting 3,5-dichloroaniline with methyl isocyanate and 2-pyridylamine in the presence of a catalyst such as triethylamine. The reaction is shown in Figure 2.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and is widely used in agriculture to control their growth. This compound has also been studied for its potential use in controlling the growth of algae in water bodies.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-6-9(14)5-10(15)7-11/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNAKXEEFCTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

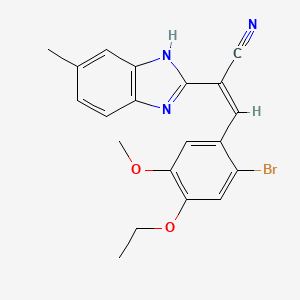
![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
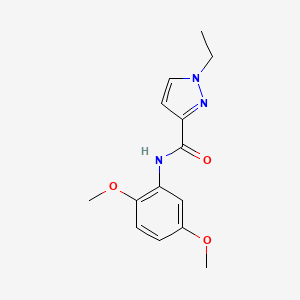
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
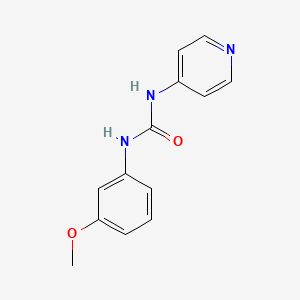
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)

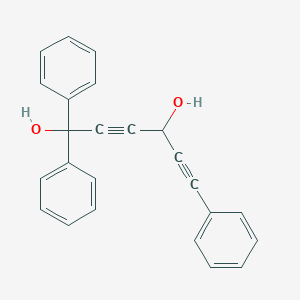


![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
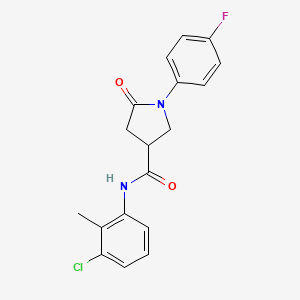
![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)